Tris(2-cyanoethyl)amine
Overview
Description
Propanenitrile, 3,3’,3’‘-nitrilotris- is a chemical compound with the molecular formula C₉H₁₂N₄ and a molecular weight of 176.2184 g/mol . It is also known by other names such as propionitrile, 3,3’,3’‘-nitrilotri-, and 3,3’,3’'-nitrilotripropionitrile . This compound is characterized by the presence of three nitrile groups attached to a central nitrogen atom, forming a trisubstituted amine structure.
Mechanism of Action
Target of Action
Tris(2-cyanoethyl)amine, also known as 3-[bis(2-cyanoethyl)amino]propanenitrile or Propanenitrile, 3,3’,3’'-nitrilotris-, is a chemical compound with the molecular formula C9H12N4 . It is suggested that the compound may behave as a potential tripodal ligand , indicating that it can bind to a variety of targets, particularly metal ions, in a tridentate manner.
Mode of Action
The orientation of the cyanoethyl groups in the same direction suggests that the compound may interact with its targets through the cyano groups . This interaction could potentially alter the properties of the target, leading to changes in its function or activity.
Biochemical Pathways
Given its potential role as a tripodal ligand , it could be involved in various biochemical processes, particularly those involving metal ions
Result of Action
Its potential role as a tripodal ligand suggests that it could alter the function or activity of its targets, leading to various molecular and cellular effects
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanenitrile, 3,3’,3’'-nitrilotris- can be synthesized through various synthetic routes. One common method involves the reaction of acrylonitrile with ammonia in the presence of a catalyst . The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of propanenitrile, 3,3’,3’'-nitrilotris- often involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Propanenitrile, 3,3’,3’'-nitrilotris- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from these reactions include amides, primary amines, and various substituted derivatives, depending on the specific reaction pathway and reagents used .
Scientific Research Applications
Propanenitrile, 3,3’,3’'-nitrilotris- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and as a precursor for biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: Propanenitrile, 3,3’,3’'-nitrilotris- is utilized in the production of specialty chemicals, agrochemicals, and materials science
Comparison with Similar Compounds
Similar Compounds
Acrylonitrile: A simpler nitrile compound with a single nitrile group.
Benzonitrile: Contains a nitrile group attached to a benzene ring.
Malononitrile: Features two nitrile groups attached to a central carbon atom.
Uniqueness
Propanenitrile, 3,3’,3’'-nitrilotris- is unique due to its trisubstituted amine structure, which provides multiple reactive sites for chemical transformations. This structural feature distinguishes it from simpler nitrile compounds and enhances its versatility in various applications .
Properties
IUPAC Name |
3-[bis(2-cyanoethyl)amino]propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c10-4-1-7-13(8-2-5-11)9-3-6-12/h1-3,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYPYNRGACGNNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CCC#N)CCC#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064732 | |
Record name | Propanenitrile, 3,3',3''-nitrilotris- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7528-78-1 | |
Record name | 3,3′,3′′-Nitrilotris[propanenitrile] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7528-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3',3''-Nitrilotripropanenitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007528781 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7528-78-1 | |
Source | DTP/NCI | |
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Record name | Propanenitrile, 3,3',3''-nitrilotris- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Propanenitrile, 3,3',3''-nitrilotris- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(2-cyanoethyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | 3,3',3''-Nitrilotripropanenitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XF7HFR7YMX | |
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Q1: What is the significance of Tris(2-cyanoethyl)amine's structure in coordination chemistry?
A1: this compound (also known as Propanenitrile, 3,3',3''-nitrilotris-) possesses a tripodal structure with three cyanoethyl arms emanating from a central nitrogen atom []. This unique arrangement makes it a potential tripodal ligand, capable of coordinating with metal ions to form stable complexes. [, ] Research has shown its ability to form diverse structures, including a 20-membered macrometallacycle with silver ions []. This highlights its versatility as a building block in supramolecular chemistry and materials science.
Q2: Can this compound be used as a starting material for the synthesis of more complex molecules?
A3: Yes, this compound can be transformed into a variety of tertiary amines through a series of reactions. [] This process begins with selective oxidation, followed by benzoylation and finally, cobalt-catalyzed electrophilic amination with organozinc halides. [] This synthetic route demonstrates the utility of this compound as a versatile precursor for building diverse molecular structures, which could have applications in pharmaceutical and materials chemistry.
Q3: Are there any computational studies on this compound?
A4: While the provided abstracts don't delve into specific computational studies, the structural information gleaned from X-ray analyses [] can be used as a starting point for computational investigations. Future research could employ techniques like density functional theory (DFT) calculations to explore its electronic properties, binding affinities to different metals, and potential reactivity in various chemical environments.
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